2-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione
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Overview
Description
2-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione typically involves multicomponent reactions. One common method involves the use of phenylethylamine and dimethoxymethane in the presence of aqueous hydrochloric acid at elevated temperatures . This reaction yields the tetrahydroisoquinoline core, which can then be further functionalized to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:
Substitution: Substitution reactions often involve nucleophiles and electrophiles under specific conditions to replace functional groups.
Common Reagents and Conditions
Oxidation: H₂O₂, TBHP
Reduction: NaBH₄, LiAlH₄
Substitution: Various nucleophiles and electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
2-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A precursor and structural analog with similar biological activities.
1,3-Isoquinolinedione: Another isoquinoline derivative with distinct chemical properties.
2,3-Dihydroisoquinoline-1,4-dione: A related compound with different functional groups and reactivity.
Uniqueness
2-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity . Its combination of the tetrahydroisoquinoline and isoindole moieties makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C19H18N2O2 |
---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
2-[2-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C19H18N2O2/c22-18-16-7-3-4-8-17(16)19(23)21(18)12-11-20-10-9-14-5-1-2-6-15(14)13-20/h1-8H,9-13H2 |
InChI Key |
BDVBAODAFJHPEY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CCN3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
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